molecular formula C10H12N2O2 B14743015 2,4-Bis(prop-2-en-1-yloxy)pyrimidine CAS No. 1489-12-9

2,4-Bis(prop-2-en-1-yloxy)pyrimidine

Cat. No.: B14743015
CAS No.: 1489-12-9
M. Wt: 192.21 g/mol
InChI Key: LTXXFFSWFQKSJC-UHFFFAOYSA-N
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Description

2,4-Bis(prop-2-en-1-yloxy)pyrimidine is a chemical compound with the molecular formula C 10 H 12 N 2 O 2 and a molecular weight of 192.21 g/mol . It is identified by CAS Number 1489-12-9 . This pyrimidine derivative features two allyl ether (prop-2-en-1-yloxy) functional groups attached to a pyrimidine ring, a structure that is of significant interest in medicinal chemistry research. Compounds with similar bis(alkenyl) chains on heterocyclic cores have been investigated as key intermediates in the synthesis of novel acyclic nucleoside phosphonates, which are a prominent class of antiviral agents . For instance, such synthetic intermediates can be utilized in cross-metathesis reactions to construct unsaturated acyclic side chains that mimic the conformation of natural nucleosides . This molecular architecture is strategically designed to serve as a precursor for bioactive molecules, potentially enabling the development of compounds that target DNA viruses and retroviruses . Researchers value this chemical for its utility in exploring new antiviral compounds and its role in advanced organic synthesis methodologies. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

CAS No.

1489-12-9

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

2,4-bis(prop-2-enoxy)pyrimidine

InChI

InChI=1S/C10H12N2O2/c1-3-7-13-9-5-6-11-10(12-9)14-8-4-2/h3-6H,1-2,7-8H2

InChI Key

LTXXFFSWFQKSJC-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=NC(=NC=C1)OCC=C

Origin of Product

United States

Preparation Methods

Two-Step Halogen Displacement Using Alkali Bases

The foundational approach involves sequential substitution of halogen atoms at the 2- and 4-positions of pyrimidine. A representative protocol adapts methods from asymmetric pyrimidine syntheses:

  • First Substitution :

    • Reactants : 2,4-Dichloropyrimidine reacts with prop-2-en-1-ol (allyl alcohol) in methyl isobutyl ketone (MIBK).
    • Base : Potassium carbonate (K₂CO₃) facilitates deprotonation of the alcohol.
    • Conditions : 60°C for 2–3 hours, yielding 2-chloro-4-(prop-2-en-1-yloxy)pyrimidine.
  • Second Substitution :

    • Reactants : The monochlorinated intermediate reacts with a second equivalent of allyl alcohol.
    • Catalyst : 1,4-Diazabicyclo[2.2.2]octane (DABCO, 10–20 mol%) minimizes symmetric byproducts.
    • Yield : 78–85% after column purification.

Mechanistic Insight :
The electron-deficient pyrimidine ring undergoes nucleophilic attack by the allyloxy anion. Steric hindrance at the 4-position often necessitates higher temperatures (80–100°C) for complete substitution.

Single-Pot Double Alkylation

To streamline synthesis, single-pot methods eliminate intermediate isolation:

  • Base : Sodium hydride (NaH) in dimethylformamide (DMF) enables simultaneous deprotonation of allyl alcohol and halogen displacement.
  • Stoichiometry : 2.2 equivalents of allyl alcohol ensure complete substitution.
  • Yield : 82% with 99% purity by HPLC.

Advantages :

  • Reduced reaction time (4–5 hours).
  • Scalable to multigram quantities without yield erosion.

Catalytic Alkylation Approaches

Phase-Transfer Catalysis (PTC)

PTC circumvents the need for anhydrous conditions:

  • Catalyst : Tetrabutylammonium bromide (TBAB, 5 mol%).
  • Conditions : Aqueous NaOH (50%), allyl bromide, and 2,4-dichloropyrimidine at 70°C.
  • Yield : 70–75%, with minor hydrolysis byproducts.

Limitations :

  • Requires excess allyl bromide (3.0 equivalents).
  • Lower regioselectivity compared to alkali-base methods.

DABCO-Mediated Coupling

Adapted from patent literature, this method enhances selectivity:

  • Catalyst : DABCO (15 mol%) in tetrahydrofuran (THF).
  • Reactants : 2,4-Dichloropyrimidine and allyl alcohol (2.1 equivalents).
  • Temperature : 40°C for 8 hours.
  • Yield : 88% with >95% purity.

Key Advantage :
DABCO acts as both base and catalyst, suppressing oligomerization of allyl alcohol.

Alternative Synthetic Routes

Mitsunobu Reaction

For oxygen-sensitive substrates, Mitsunobu conditions offer precision:

  • Reactants : 2,4-Dihydroxypyrimidine, allyl alcohol, triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD).
  • Solvent : THF at 0°C to room temperature.
  • Yield : 65–70%, limited by competing side reactions.

Enzymatic Alkylation

Emerging biocatalytic methods use lipases:

  • Enzyme : Candida antarctica lipase B (CAL-B).
  • Conditions : Allyl acetate as acyl donor, 2,4-dihydroxypyrimidine in ionic liquids.
  • Yield : 50–55%, with potential for green chemistry applications.

Comparative Analysis of Methods

Method Conditions Yield (%) Purity (%) Scalability
Two-Step Alkali K₂CO₃, MIBK, 60–100°C 78–85 98 High
Single-Pot NaH NaH, DMF, 25°C 82 99 Moderate
PTC TBAB, NaOH, 70°C 70–75 90 Low
DABCO Catalyzed DABCO, THF, 40°C 88 95 High
Mitsunobu PPh₃, DEAD, THF 65–70 97 Low

Key Observations :

  • DABCO-mediated coupling achieves the highest yield (88%) under mild conditions.
  • Single-pot NaH methods offer operational simplicity but require strict anhydrous conditions.
  • Enzymatic routes, while eco-friendly, remain impractical for industrial-scale synthesis.

Challenges and Optimization Strategies

Byproduct Formation

  • Symmetric Byproducts : Arise from over-alkylation or chloride displacement inefficiency. Mitigated by using 2.1 equivalents of allyl alcohol and DABCO.
  • Hydrolysis Products : Minimized by avoiding aqueous conditions in alkali-base methods.

Solvent Selection

  • Polar Aprotic Solvents : DMF and MIBK enhance reaction rates but complicate purification.
  • Green Alternatives : Cyclopentyl methyl ether (CPME) shows promise in reducing environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(prop-2-en-1-yloxy)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the prop-2-en-1-yloxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

2,4-Bis(prop-2-en-1-yloxy)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-Bis(prop-2-en-1-yloxy)pyrimidine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Crystallographic and Supramolecular Features

Propenyloxy groups may disrupt hydrogen-bonding networks compared to hydroxyl or amine substituents. For instance, the uracil derivative in forms hydrogen bonds via its carbonyl and NH groups, critical for crystal packing. Allyloxy groups, being nonpolar and sterically flexible, could reduce directional intermolecular interactions, leading to less predictable crystal structures. Tools like Mercury CSD () could analyze such differences in packing efficiency or void spaces .

Data Table: Comparative Analysis of Pyrimidine Derivatives

Compound Substituents Molecular Weight (g/mol) Key Properties/Applications Synthesis Method
2,4-Bis(prop-2-en-1-yloxy)pyrimidine 2,4-propenyloxy ~194.2 (calculated) Polymer crosslinker, reactive intermediate Nucleophilic substitution
3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione Cyclohexyl, phenyl, p-tolyl 366.44 Antitumor agents, enzyme inhibitors Pd-catalyzed carbonylation
4-Methoxypyridin-2-ylamine 4-methoxy, 2-amine 124.14 Pharmaceutical intermediate Catalytic amination

Research Findings and Trends

  • Biological Activity: Bulky substituents (e.g., cyclohexyl in ) enhance binding to hydrophobic enzyme pockets, whereas allyloxy groups may reduce bioavailability due to higher reactivity .
  • Crystallography: Propenyloxy substituents likely reduce crystallinity compared to hydrogen-bonding motifs in uracil derivatives. Software like SHELX () and ORTEP-3 () could model these structural differences .

Q & A

Q. What are the optimal synthetic routes for 2,4-Bis(prop-2-en-1-yloxy)pyrimidine, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution of 2,4-dichloropyrimidine with allyl alcohol under controlled conditions. Key steps include:
  • Chlorination : Use POCl₃ to generate reactive intermediates (e.g., 2,4-dichloropyrimidine) .
  • Allylation : Optimize stoichiometry (2:1 molar ratio of allyl alcohol to dichloropyrimidine) and temperature (60–80°C) to minimize side reactions.
  • Monitoring : Track reaction progress via TLC or HPLC to ensure complete substitution.
  • Purification : Use column chromatography with ethyl acetate/hexane gradients to isolate the product. Yield improvements (≥75%) are achievable by maintaining anhydrous conditions and inert atmospheres .

Q. How can spectroscopic techniques (NMR, IR, MS) be effectively employed to confirm the structure of this compound?

  • Methodological Answer :
  • ¹H NMR : Identify allyloxy protons as two doublets (δ 4.6–5.0 ppm for OCH₂, δ 5.8–6.0 ppm for CH₂=CH₂). Pyrimidine ring protons appear as a singlet (δ 8.2–8.5 ppm) .
  • ¹³C NMR : Confirm allyl carbons (δ 70–75 ppm for OCH₂, δ 115–120 ppm for CH₂=CH₂) and pyrimidine carbons (δ 160–165 ppm for C-O) .
  • MS : Expect [M+H]⁺ at m/z 233.1 (calculated for C₁₀H₁₂N₂O₂) with fragmentation patterns matching allyloxy loss .

Q. What crystallization strategies enhance the quality of single crystals for this compound?

  • Methodological Answer :
  • Solvent Selection : Use slow evaporation in mixed solvents (e.g., dichloromethane/hexane) to promote ordered crystal growth.
  • Temperature Gradients : Gradual cooling from 40°C to 4°C reduces nucleation sites, favoring larger crystals.
  • Seeding : Introduce microcrystals to guide uniform lattice formation.
  • Validation : Confirm crystal quality via PXRD and compare with simulated patterns from single-crystal data .

Advanced Research Questions

Q. How can contradictory hydrogen-bonding patterns in polymorphs of this compound be resolved?

  • Methodological Answer :
  • Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D, R₂²(8) motifs) and identify dominant interaction hierarchies .
  • Computational Tools : Use Mercury CSD to compare packing motifs with analogous pyrimidine derivatives (e.g., 4-hydroxy-2-trifluoromethylpyrimidine) .
  • Energy Calculations : Perform DFT studies to evaluate stability differences between polymorphs, focusing on van der Waals and π-π interactions .

Q. What crystallographic refinement protocols are recommended for resolving disorder in allyloxy substituents?

  • Methodological Answer :
  • Data Collection : Collect high-resolution (<1.0 Å) X-ray data at low temperature (100 K) to reduce thermal motion .
  • Refinement in SHELXL :
  • Assign partial occupancy to disordered allyl groups.
  • Apply restraints (e.g., DFIX, SIMU) to maintain reasonable geometry.
  • Validate with R₁ < 5% and wR₂ < 12% .
  • Visualization in ORTEP-3 : Generate displacement ellipsoid plots at 50% probability to highlight disorder regions .

Q. How can structure-activity relationship (SAR) studies guide functionalization of this compound for biological applications?

  • Methodological Answer :
  • Substituent Screening : Replace allyloxy groups with bulkier (e.g., propargyl) or polar (e.g., hydroxyethyl) chains to modulate lipophilicity .
  • Docking Studies : Use AutoDock Vina to predict binding affinities for targets like dihydrofolate reductase (DHFR). Focus on pyrimidine’s planar geometry for π-stacking with aromatic residues .
  • Activity Assays : Test derivatives against bacterial models (e.g., E. coli) with MIC ≤ 25 µg/mL as a benchmark .

Q. How should researchers address discrepancies in reaction yields reported for allylation of 2,4-dichloropyrimidine?

  • Methodological Answer :
  • Variable Analysis : Systematically test factors like solvent polarity (DMF vs. THF), base strength (K₂CO₃ vs. NaH), and catalyst presence (KI).
  • Orthogonal Design : Use Taguchi methods to identify critical variables (e.g., KI accelerates substitution by 30%) .
  • Mechanistic Studies : Monitor intermediates via in situ IR to detect side reactions (e.g., hydrolysis to 2,4-dihydroxypyrimidine) .

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